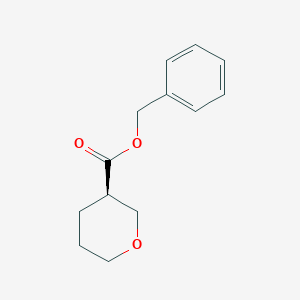
Potassium 6-hydroxy-2-naphthalenetrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 6-hydroxy-2-naphthalenetrifluoroborate is a chemical compound with the molecular formula C₁₀H₇BF₃KO. It is primarily used in research settings and is known for its unique properties that make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 6-hydroxy-2-naphthalenetrifluoroborate typically involves the reaction of 6-hydroxy-2-naphthaleneboronic acid with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like methanol or ethanol. The mixture is stirred at room temperature until the reaction is complete, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Potassium 6-hydroxy-2-naphthalenetrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Potassium 6-hydroxy-2-naphthalenetrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Potassium 6-hydroxy-2-naphthalenetrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group enhances the compound’s reactivity and allows it to interact with various molecular targets and pathways. The hydroxyl group also plays a crucial role in its reactivity, enabling it to form hydrogen bonds and participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium 6-hydroxy-2-naphthaleneboronic acid
- Potassium 6-hydroxy-2-naphthalenesulfonate
- Potassium 6-hydroxy-2-naphthalenecarboxylate
Uniqueness
Potassium 6-hydroxy-2-naphthalenetrifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
CAS No. |
1015082-76-4 |
|---|---|
Molecular Formula |
C10H7BF3KO |
Molecular Weight |
250.07 g/mol |
IUPAC Name |
potassium;trifluoro-(6-hydroxynaphthalen-2-yl)boranuide |
InChI |
InChI=1S/C10H7BF3O.K/c12-11(13,14)9-3-1-8-6-10(15)4-2-7(8)5-9;/h1-6,15H;/q-1;+1 |
InChI Key |
HOAFUNXSGPAWSC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C=C(C=C2)O)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Phenylindeno[1,2-b]carbazol-11(5H)-one](/img/structure/B12099747.png)


![6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde](/img/structure/B12099779.png)
![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B12099787.png)
![Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr](/img/structure/B12099791.png)


![4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole](/img/structure/B12099797.png)

